molecular formula C20H38ClNO2 B1654827 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride CAS No. 27866-21-3

2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride

Cat. No.: B1654827
CAS No.: 27866-21-3
M. Wt: 360 g/mol
InChI Key: IJRPBMNNWMBJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride is a chemical compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework that imparts high stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride typically involves multiple steps. One common method includes the reaction of adamantanone with an appropriate alcohol to form an intermediate, which is then reacted with diisopropylamine under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules with adamantane frameworks.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane framework allows the compound to fit into certain binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
  • 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
  • 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride

Uniqueness

Compared to similar compounds, 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride is unique due to its specific structural features and the presence of diisopropylamino groups. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO2.ClH/c1-14(2)21(15(3)4)11-19(22)12-23-13-20-8-16-5-17(9-20)7-18(6-16)10-20;/h14-19,22H,5-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRPBMNNWMBJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COCC12CC3CC(C1)CC(C3)C2)O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950548
Record name 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27866-21-3
Record name 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride
Reactant of Route 3
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.